5-chloro-2-(methylsulfonyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-methanesulfonyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is a complex organic compound that has garnered significant attention in scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and benzofuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as chloroacetyl chloride and urea, under controlled conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base.
Attachment of the Benzofuran Group: The benzofuran moiety is attached through a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzofuran with the pyrimidine intermediate.
Final Coupling and Purification: The final step involves the coupling of the phenylcarbamoyl group to the pyrimidine ring, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The benzofuran moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acid derivatives are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
- 5-Chloro-2-(methanesulfonyl)-N-[4-(2-methylpiperidine-1-sulfonyl)phenyl]pyrimidine-4-carboxamide
- 5-Chloro-2-(methanesulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methanesulfonyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C21H15ClN4O5S |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H15ClN4O5S/c1-32(29,30)21-23-11-14(22)17(26-21)19(27)25-16-13-9-5-6-10-15(13)31-18(16)20(28)24-12-7-3-2-4-8-12/h2-11H,1H3,(H,24,28)(H,25,27) |
InChI Key |
AXQJIPJZDYAMRF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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